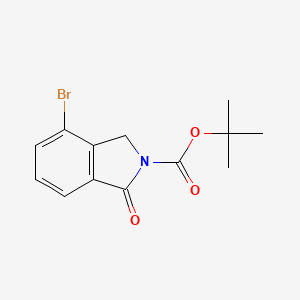

Tert-butyl 4-bromo-1-oxoisoindoline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

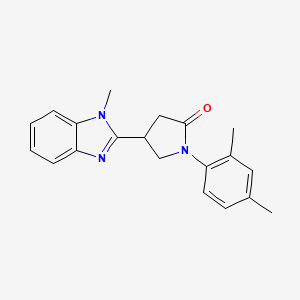

Tert-butyl 4-bromo-1-oxoisoindoline-2-carboxylate is a chemical compound with the molecular formula C13H14BrNO3 . It has a molecular weight of 312.16 . The compound is typically stored at temperatures between 0-5°C .

Molecular Structure Analysis

The InChI code for Tert-butyl 4-bromo-1-oxoisoindoline-2-carboxylate is 1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-9-8(11(15)16)5-4-6-10(9)14/h4-6H,7H2,1-3H3 .Physical And Chemical Properties Analysis

Tert-butyl 4-bromo-1-oxoisoindoline-2-carboxylate is a white solid . It has a density of 1.4±0.1 g/cm3 .Applications De Recherche Scientifique

Synthetic Applications in Chemical Industry

Tert-butyl 4-bromo-1-oxoisoindoline-2-carboxylate is not directly discussed in the available literature. However, compounds structurally similar or related to it, mainly comprising tertiary butyl groups, have been studied extensively. Their applications, primarily as intermediates in synthetic chemistry, have been documented. For instance, tert-butyl groups are integral in the synthesis of various organic compounds due to their steric properties and ease of deprotection. They are involved in Friedel-Crafts alkylation, a key reaction in synthesizing aromatic ketones like raspberry ketone. They also play a role in the rearrangement of alkyl phenyl ethers, aromatic alkylation of phenols, and substrate-selective acetalization, among other reactions. These processes underscore the importance of tert-butyl-containing compounds in synthesizing flavors, fragrances, and pharmaceuticals, highlighting their versatility and utility in chemical synthesis (Tateiwa & Uemura, 1997).

Safety and Hazards

The safety information for Tert-butyl 4-bromo-1-oxoisoindoline-2-carboxylate indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mécanisme D'action

Target of Action

Tert-butyl 4-bromo-1-oxoisoindoline-2-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets of action.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets to modulate their function, leading to these effects.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

The wide range of biological activities associated with indole derivatives suggests that this compound may have diverse molecular and cellular effects.

Propriétés

IUPAC Name |

tert-butyl 7-bromo-3-oxo-1H-isoindole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-9-8(11(15)16)5-4-6-10(9)14/h4-6H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYDNTZMVORVFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1=O)C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2430611.png)

![{1,8-Dioxaspiro[4.5]decan-2-yl}methanol](/img/structure/B2430612.png)

![5-[(2-fluorophenyl)amino]-N-[(4-propoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2430614.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2430619.png)

![Methyl 1-[(2-phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2430622.png)

![(S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B2430629.png)